(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(6-5-14-3-1-9-21-14)18-13-15(16-4-2-10-22-16)19-7-11-23-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKTWPKTOHUAPO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide typically involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiomorpholine incorporation: The thiomorpholine ring can be introduced via nucleophilic substitution reactions.
Acrylamide formation: The final step involves the coupling of the furan-2-yl and thiomorpholinoethyl intermediates with an acrylamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiomorpholine moieties could play a role in binding to the target, while the acrylamide group may participate in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)ethyl)acrylamide: Lacks the thiomorpholine ring.
(E)-3-(furan-2-yl)-N-(2-(thiomorpholinoethyl)acrylamide: Lacks the second furan ring.
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acrylamide: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is unique due to the presence of both furan and thiomorpholine rings, which may confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide is a compound of interest due to its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and any relevant case studies that illustrate its effects in biological systems.
Chemical Structure and Properties
The compound features a furan ring, which is known for its biological activity, and a thiomorpholine moiety that may enhance its interaction with biological targets. The acrylamide functional group is also significant, given the established biological implications of acrylamide derivatives.
Anticancer Properties
Research indicates that compounds containing furan and acrylamide structures exhibit promising anticancer activities. Specifically, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways such as MAPK and PI3K/Akt pathways. For instance, a study on furan derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications against various cancers.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Furan derivative A | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| Furan derivative B | HeLa (cervical cancer) | 8.3 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with furan rings have been noted for their activity against a range of bacteria and fungi. Preliminary studies indicate that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Neuroprotective Effects
Emerging evidence suggests that furan-containing compounds may offer neuroprotective benefits. Research has indicated that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases.
Case Studies
-
Antitumor Efficacy in Animal Models
A study conducted on mice bearing tumors treated with furan derivatives showed a significant reduction in tumor size compared to control groups. The treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming the compound's role in promoting cell death in tumor cells. -
Antimicrobial Testing
In vitro testing revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiomorpholinoethyl backbone via nucleophilic substitution or reductive amination (e.g., using thiomorpholine and bromoethyl intermediates) .
- Step 2: Acrylamide coupling via a Michael addition or acylation reaction, often employing acryloyl chloride and a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .
- Optimization Tips:
- Temperature: Maintain 0–5°C during acylation to prevent polymerization.
- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR: Critical for verifying the (E)-configuration of the acrylamide double bond (δ 6.2–6.8 ppm for vinyl protons) and furan/thiophene aromatic signals (δ 7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 377.1 for C₁₉H₂₁ClN₂O₂S) with <2 ppm error .
- IR Spectroscopy: Identifies acrylamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
Common Pitfalls:
- Impurity Peaks: Use deuterated solvents (e.g., DMSO-d₆) to avoid overlapping signals.
- Stereochemical Ambiguity: Assign (E)-configuration via NOESY (no cross-peaks between vinyl and thiomorpholine protons) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Docking Studies: Use software like AutoDock Vina to simulate binding to cysteine-rich enzymes (e.g., Sortase A) via the acrylamide’s electrophilic α,β-unsaturated carbonyl .
- MD Simulations: Analyze stability of π-stacking between furan rings and aromatic residues (e.g., Tyr in kinase targets) over 100-ns trajectories .
- Key Parameters:
Q. How to resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?
- Experimental Design:
- Data Analysis:
Case Study: Inconsistent IC₅₀ values for Sortase A inhibition (5–25 µM) were resolved by standardizing reducing agent concentrations (DTT quenches acrylamide reactivity) .
Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Scaffold Modifications:
- Assay Prioritization:
- Primary Screen: Measure IC₅₀ against target enzymes (e.g., Sortase A).
- Secondary Screen: Evaluate cytotoxicity (e.g., HEK293 cell viability) to exclude non-specific effects .
Example SAR Findings:
Q. What mechanistic insights explain the compound’s reactivity in Michael addition reactions?
- Electrophilic Acrylamide: The α,β-unsaturated carbonyl acts as a Michael acceptor, reacting with nucleophiles (e.g., cysteine thiols) via 1,4-addition .
- Kinetic Studies: Use stopped-flow UV-Vis to monitor adduct formation (λmax shift from 260 nm to 310 nm) .
- DFT Calculations: Predict regioselectivity; the LUMO is localized on the β-carbon, favoring attack at this position .
Reaction Optimization:
- pH: Maintain pH 7.4 (physiological buffer) to mimic biological conditions.
- Catalysts: Add 10 mM TCEP to stabilize free thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
